molecular formula C8H9N3O B1416259 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine CAS No. 1312689-57-8

3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Cat. No. B1416259
CAS RN: 1312689-57-8
M. Wt: 163.18 g/mol
InChI Key: VEJPPIRPKRTWBC-UHFFFAOYSA-N
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Description

3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is a synthetic compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound is also known as 5-methylfuran-2-ylpyrazol-3-ylamine or MFPA. The purpose of

Scientific Research Applications

Spectroscopic Analysis

The compound’s structure can be elucidated using spectroscopic techniques like FT-IR, FT-Raman, UV–VIS, and NMR. These methods are crucial for understanding the geometrical and vibrational properties of molecules, which can be applied in fields like material science and chemical engineering .

Biological Activity

Research suggests potential applications in drug discovery , where the biological activities of compounds like 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine are explored for therapeutic uses. This includes studying the cytotoxic effects against various cell lines to develop new medications .

Analytical Chemistry

In analytical chemistry, the compound can be used in trace analysis and separation techniques due to its solubility and reactivity properties, which can be particularly useful in forensic science and quality control in manufacturing.

properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-2-3-7(12-5)6-4-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJPPIRPKRTWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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